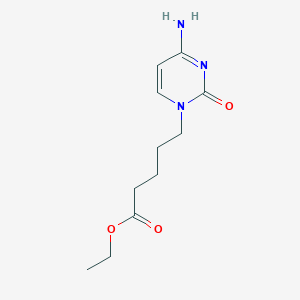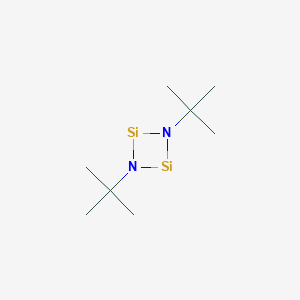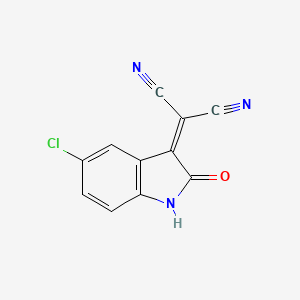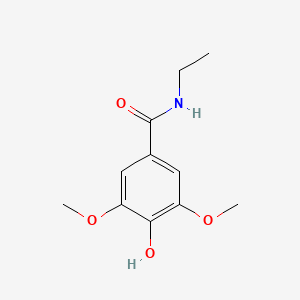
Methanimidamide, N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- is a synthetic organic compound characterized by the presence of a methanimidamide group attached to a dichloroethenylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-4-ethenylphenylamine and dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Biological Studies:
Mécanisme D'action
The mechanism by which Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanimidamide, N’-(2,6-dichlorophenyl)-N,N-dimethyl-: Similar structure but lacks the ethenyl group.
Methanimidamide, N’-(2,6-dichloro-4-methylphenyl)-N,N-dimethyl-: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- is unique due to the presence of the ethenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
193695-63-5 |
|---|---|
Formule moléculaire |
C11H12Cl2N2 |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H12Cl2N2/c1-4-8-5-9(12)11(10(13)6-8)14-7-15(2)3/h4-7H,1H2,2-3H3 |
Clé InChI |
LJZOFDVDSSBTOC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=C(C=C(C=C1Cl)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12570296.png)

![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)





![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)
